molecular formula C17H13F3N2OS B2971841 (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-88-8

(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2971841
CAS No.: 851865-88-8
M. Wt: 350.36
InChI Key: QMAYISRDEYEIOO-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a fluorinated aromatic compound featuring a 4,5-dihydroimidazole core fused with a thioether-linked 4-fluorobenzyl group and a 2,6-difluorophenyl ketone moiety. The compound’s structural uniqueness lies in its partially saturated imidazole ring, which may enhance conformational flexibility compared to fully aromatic heterocycles. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in antimicrobial or enzyme-inhibitory applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYISRDEYEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Difluorophenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the aromatic rings can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its fluorinated aromatic rings, which can be detected using various spectroscopic techniques.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and imidazole moiety allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related derivatives, focusing on structural features, synthetic approaches, and inferred properties.

Triazole Derivatives

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Core Structure : 1,2,4-Triazole (fully aromatic) vs. dihydroimidazole (partially saturated) in the target compound.
  • Substituents: Triazole derivative: 2,4-Difluorophenyl, phenylsulfonyl, and phenylethanone groups. Target compound: 2,6-Difluorophenyl, 4-fluorobenzylthio, and methanone groups.
  • Synthesis : The triazole derivative is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles, contrasting with the target compound’s likely multi-step synthesis involving imidazole ring formation and thioether linkage .
  • Key Differences :
    • The triazole’s sulfonyl group is strongly electron-withdrawing, whereas the target’s thioether may offer redox-sensitive or nucleophilic reactivity.
    • Fluorine placement (2,4 vs. 2,6) affects steric and electronic profiles.
Benzimidazole Derivatives

Example : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ()

  • Core Structure: Benzimidazole (fused benzene-imidazole system) vs. the target’s non-fused dihydroimidazole.
  • Substituents :
    • Benzimidazole derivative: Benzo[d][1,3]dioxol-5-yloxy, fluoro, and substituted phenyl groups.
    • Target compound: Fluorinated benzylthio and phenyl groups.
  • Synthesis : Benzimidazoles are synthesized via condensation of diamines with aldehydes under sodium metabisulfite catalysis, differing from the target’s probable thiol-alkylation or imidazole-ring hydrogenation steps .
  • Key Differences :
    • The benzimidazole’s fused aromatic system may enhance planar rigidity, while the target’s dihydroimidazole allows conformational adaptability.
    • The benzo[d][1,3]dioxol-5-yloxy group introduces additional oxygen-based polarity absent in the target compound.
Tetra-Substituted Imidazoles

Examples :

  • 1,2,4,5-Tetraphenyl-1H-imidazole
  • 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole ()
  • Core Structure : Fully aromatic imidazole vs. the target’s 4,5-dihydroimidazole.
  • Substituents :
    • Tetra-substituted imidazoles: Phenyl, chlorophenyl, or trifluoromethyl groups.
    • Target compound: Fluorophenyl and fluorobenzylthio groups.
  • Synthesis : These derivatives are synthesized via aldehyde-mediated cyclization, contrasting with the target’s likely use of halogenated intermediates or thiol nucleophiles .
  • Fluorine vs. chlorine or trifluoromethyl substituents alter electronegativity and steric bulk.

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest avenues for further investigation:

  • Pharmacological Screening : Test for kinase or protease inhibition, leveraging fluorine’s role in enhancing bioavailability .
  • Synthetic Optimization : Explore sodium ethoxide or aldehyde-based methodologies (as in –3) to improve yield or regioselectivity.
  • Comparative Bioactivity : Compare the target’s dihydroimidazole core with aromatic analogs to assess conformational impact on target binding.

Biological Activity

The compound (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule characterized by its complex structure that includes a difluorophenyl moiety, a thioether linkage, and an imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cardiovascular pharmacology and as a possible therapeutic agent for various conditions.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F2N2OSC_{17}H_{16}F_2N_2OS, with a molecular weight of approximately 342.38 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆F₂N₂OS
Molecular Weight342.38 g/mol
IUPAC Name(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Antihypertensive Effects

Research indicates that imidazole derivatives often exhibit significant antihypertensive properties. In studies involving spontaneously hypertensive rats, compounds with high affinities for imidazoline binding sites (IBS) and alpha-adrenergic receptors demonstrated a marked reduction in mean arterial blood pressure (MAP) and heart rate (HR) . The specific compound under investigation may share similar pharmacological profiles due to its structural analogies with known antihypertensive agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoamine oxidase (MAO) activity. Compounds structurally related to imidazoles have been shown to selectively inhibit peripheral MAO-A without affecting central MAO-A, which could lead to fewer side effects compared to traditional MAO inhibitors . This selectivity is crucial for developing safer therapeutic options for conditions like depression and anxiety.

Case Studies and Experimental Findings

A series of experiments have been conducted on related compounds to evaluate their biological activities:

  • Cardiovascular Studies : In one notable study, derivatives of 4,5-dihydro-1H-imidazole were synthesized and tested for their effects on MAP in hypertensive models. The most active compounds were those with high affinities for IBS and alpha(2) receptors .
  • MAO Inhibition : Another study focused on the design of selective MAO inhibitors based on the imidazole framework. Compounds showed promising results in enzyme assays using liver homogenates and HEK cells expressing MAO-A or MAO-B .

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